molecular formula C14H16N2O3 B11856993 2-((2-Ethylquinazolin-4-yl)oxy)ethyl acetate

2-((2-Ethylquinazolin-4-yl)oxy)ethyl acetate

Cat. No.: B11856993
M. Wt: 260.29 g/mol
InChI Key: KGRGSVZAGQCSNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-Ethylquinazolin-4-yl)oxy)ethyl acetate is a quinazoline-based compound featuring an ethyl group at position 2 of the quinazoline ring and an ethoxy acetate moiety at position 3. Quinazoline derivatives are known for their diverse pharmacological activities, including antitumor, antimicrobial, and analgesic properties . The synthesis of such compounds typically involves alkylation of quinazolinone intermediates with ethyl chloroacetate under reflux conditions, as demonstrated in related studies .

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

2-(2-ethylquinazolin-4-yl)oxyethyl acetate

InChI

InChI=1S/C14H16N2O3/c1-3-13-15-12-7-5-4-6-11(12)14(16-13)19-9-8-18-10(2)17/h4-7H,3,8-9H2,1-2H3

InChI Key

KGRGSVZAGQCSNP-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=N1)OCCOC(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-((2-Ethylquinazolin-4-yl)oxy)ethyl acetate typically involves the reaction of 2-ethylquinazolin-4-ol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-((2-Ethylquinazolin-4-yl)oxy)ethyl acetate can undergo various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Research indicates that 2-((2-Ethylquinazolin-4-yl)oxy)ethyl acetate exhibits significant anticancer properties. The mechanism of action appears to involve the inhibition of tyrosine kinases, which are crucial for cell signaling and proliferation. This compound has been tested against various cancer cell lines, demonstrating reduced viability and inducing apoptosis.

Case Study:
A study evaluated the effects of this compound on A549 (lung cancer) and C6 (glioma) cell lines. Results showed that treatment led to reduced cell viability with IC50 values indicating potent activity at low concentrations. The assays utilized included MTT and caspase activation assays to confirm these findings.

Antimicrobial Activity

In addition to its anticancer effects, this compound shows promise as an antimicrobial agent. Preliminary studies suggest it may inhibit the growth of both bacterial and fungal pathogens.

Research Findings:
A recent investigation revealed that this compound effectively inhibited several strains of bacteria, indicating a broad spectrum of activity. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in various biological pathways. This includes potential interactions with cytochrome P450 enzymes, which play a significant role in drug metabolism.

Mechanism of Action

The mechanism of action of 2-((2-Ethylquinazolin-4-yl)oxy)ethyl acetate involves its interaction with specific molecular targets in the body. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Quinazoline Family

Quinazoline derivatives with varying substituents and ester functionalities have been synthesized and studied. Key examples include:

Compound Substituents Synthesis Route Biological Activity Reference
2-((2-Ethylquinazolin-4-yl)oxy)ethyl acetate 2-Ethyl, 4-(ethoxy acetate) Alkylation of quinazolinone with ethyl chloroacetate Not explicitly reported (inferred)
Ethyl 2-(6,8-dibromo-2-(3,4-dichlorophenyl)quinazolin-4-yloxy)acetate 6,8-Dibromo, 3,4-dichlorophenyl, 4-(ethoxy acetate) Alkylation of quinazolin-4(3H)-thione with ethyl chloroacetate Antitumor (inferred from substituents)
2-(6,8-Dibromo-2-methylquinazolin-4-yloxy)acetohydrazide 6,8-Dibromo, 2-methyl, 4-(hydrazide) Hydrazinolysis of ethyl ester intermediate Analgesic (tested)

Key Observations :

  • Functional Group Impact : Replacement of the ester group with a hydrazide (as in ) introduces hydrogen-bonding capacity, which may improve interaction with biological targets.
Non-Quinazoline Analogues with Ester Functionalities

Compounds such as thiazole- and benzothiazole-based esters share functional similarities and serve as useful comparators:

Compound Core Structure Key Features Applications Reference
Ethyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate Thiazole 4-Methoxyphenyl group, ester Material science, drug intermediates
Ethyl-2-benzothiazolyl acetate Benzothiazole Benzothiazole core, ester Fluorescent sensors, enzyme inhibitors
(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate Thiazole Methoxyimino group, aminothiazole Antibiotic synthesis (cephalosporins)

Key Observations :

  • Bioactivity : Thiazole derivatives (e.g., ) are frequently used in antibiotic synthesis due to their β-lactamase inhibitory properties.
  • Structural Flexibility : Benzothiazole esters () exhibit versatility in forming fluorescent sensors, highlighting the role of the ester group in modulating electronic properties.

Physicochemical Properties

Property This compound Ethyl 2-(6,8-dibromo-2-(3,4-dichlorophenyl)quinazolin-4-yloxy)acetate Ethyl-2-benzothiazolyl acetate
Molecular Weight ~318 g/mol (estimated) ~547 g/mol ~235 g/mol
LogP (Lipophilicity) ~2.5 (predicted) ~4.1 (predicted) ~1.8 (predicted)
Solubility Moderate in DMSO Low in aqueous solvents High in polar aprotic solvents

Notes:

  • Halogen substituents (Br, Cl) significantly increase molecular weight and logP, reducing aqueous solubility .
  • Benzothiazole derivatives exhibit lower molecular weights and higher solubility in polar solvents due to their planar aromatic systems .

Biological Activity

2-((2-Ethylquinazolin-4-yl)oxy)ethyl acetate is a synthetic compound derived from quinazoline, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H14N2O3\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{O}_{3}

This compound features a quinazoline moiety linked to an ethoxy group and an acetate functional group, which contributes to its solubility and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : Quinazoline derivatives have been shown to inhibit specific kinases involved in cancer progression, such as MAP4K4, which plays a role in cell migration and invasion .
  • Antitumor Activity : Research indicates that compounds with quinazoline structures exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer) .

Anticancer Activity

A study evaluated the cytotoxic effects of several quinazoline derivatives, including this compound. The results are summarized in the following table:

CompoundCell LineIC50 (µM)
This compoundMCF-712
HT-2910
PC310

These findings suggest that the compound exhibits significant cytotoxicity in a dose-dependent manner against multiple cancer cell lines .

Antibacterial Activity

Additionally, the compound's potential antibacterial properties were investigated. Ethyl acetate extracts containing quinazoline derivatives were tested against various bacterial strains. The results indicated that:

  • The extracts showed inhibitory effects on both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) .

Case Study 1: Anticancer Efficacy

In a controlled study, researchers synthesized several quinazoline derivatives to assess their anticancer properties. Among these, this compound demonstrated potent inhibition of tumor growth in vitro. The study highlighted its ability to induce apoptosis in cancer cells through mitochondrial pathways, increasing reactive oxygen species (ROS) levels and altering the Bax/Bcl-2 ratio .

Case Study 2: Antimicrobial Potential

Another research effort focused on the antibacterial effects of ethyl acetate extracts from plants containing quinazoline derivatives. The study found that these extracts exhibited significant antimicrobial activity against S. aureus and other pathogens, suggesting that compounds like this compound could be explored for therapeutic applications in treating infections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.